1-Cyclopentylpiperazine
Overview
Description
1-Cyclopentylpiperazine is an organic compound that contains a cyclopentyl group and a piperazine ring in its chemical structure. It is typically a colorless to light yellow liquid with a molecular formula of C₉H₁₈N₂ and a molar mass of 154.25 g/mol . This compound is used in various fields, including pharmaceuticals and pesticides, due to its versatile chemical properties .
Mechanism of Action
Target of Action
This compound is a derivative of piperazine, a class of compounds known to interact with various receptors and enzymes in the body
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The exact mechanism depends on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Piperazine derivatives can influence a variety of biochemical pathways depending on their specific targets These could include neurotransmitter signaling, enzymatic reactions, or ion channel regulation
Pharmacokinetics
Piperazine derivatives generally have good bioavailability due to their ability to cross biological membranes . The metabolism of these compounds often involves hepatic enzymes, and they are typically excreted in the urine .
Result of Action
Depending on its specific targets and mode of action, this compound could potentially influence cellular signaling, enzymatic activity, or ion channel function
Action Environment
The action, efficacy, and stability of 1-Cyclopentylpiperazine can be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment . More research is needed to understand how these factors affect the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins . The exact nature of these interactions and the specific biomolecules involved would require further experimental investigation.
Cellular Effects
Some piperazine derivatives have been shown to have cytotoxic effects on cancer cells
Molecular Mechanism
It is known that some piperazine derivatives can bind to biomolecules and influence gene expression
Dosage Effects in Animal Models
Animal models are commonly used in preclinical studies to investigate the dosage effects of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentylpiperazine can be synthesized through several methods. A common synthetic route involves the reaction of piperazine with hydrochloric acid to form piperazine chloride. This intermediate is then reacted with cyclopentyl bromide to yield this compound . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvents: Organic solvents such as ethers, alcohols, and ketones.
Catalysts: Not usually required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Piperazine and cyclopentyl bromide.
Reaction Vessel: Large-scale reactors with controlled temperature and pressure.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine or cyclopentyl derivatives.
Scientific Research Applications
1-Cyclopentylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylpiperazine: Contains a cyclohexyl group instead of a cyclopentyl group.
1-Benzylpiperazine: Contains a benzyl group instead of a cyclopentyl group.
1-Phenylpiperazine: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
1-Cyclopentylpiperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The cyclopentyl group provides a different steric and electronic environment compared to other similar compounds, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-cyclopentylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMCQBPJKPMOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355565 | |
Record name | 1-cyclopentylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21043-40-3 | |
Record name | 1-cyclopentylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopentylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structural characteristics of 1-cyclopentylpiperazine?
A: While the provided research doesn't delve into the specific applications of this compound, one study focuses on its vibrational characteristics. [] This research utilizes both experimental and theoretical methods to investigate the molecule's vibrational modes. Although the specific molecular weight and formula aren't explicitly mentioned, this study provides valuable spectroscopic data. This data can be used to identify the compound and understand its structural features based on its vibrational behavior.
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